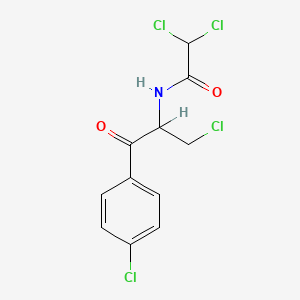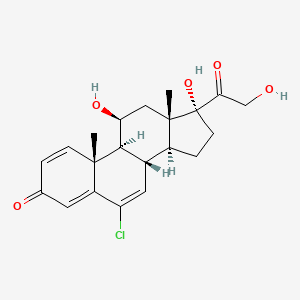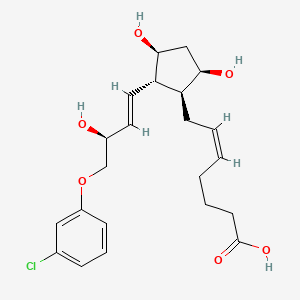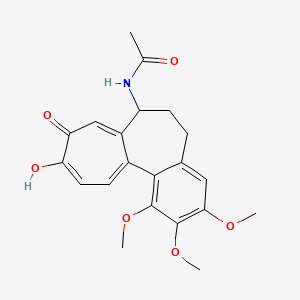
秋水仙碱
描述
科学研究应用
秋水仙碱有几种科学研究应用,包括:
作用机制
生化分析
Biochemical Properties
Colchiceine interacts with a series of specialized metabolic enzymes, which collectively convert 1-phenethylisoquinoline, a compound produced early in the biosynthetic pathway, to N-formyldemecolcine . This is the first colchiceine precursor that harbors the natural product’s signature molecular scaffold .
Cellular Effects
Colchiceine influences cell function by inhibiting the formation of microtubules . This arrests the process in which replicated DNA is divided between daughter cells during cell division .
Molecular Mechanism
Colchiceine exerts its effects at the molecular level by inhibiting the formation of microtubules . This leads to the arrest of the process in which replicated DNA is divided between daughter cells during cell division .
Temporal Effects in Laboratory Settings
It is known that the compound is currently sourced from various cultivated autumn crocuses and flame lilies .
Dosage Effects in Animal Models
It is known that the compound is used to treat gout and a range of inflammatory diseases .
Metabolic Pathways
Colchiceine is involved in a metabolic pathway that begins with the conversion of 1-phenethylisoquinoline to N-formyldemecolcine . This pathway involves a series of specialized metabolic enzymes .
Transport and Distribution
It is known that the compound is currently sourced from various cultivated autumn crocuses and flame lilies .
Subcellular Localization
It is known that the compound inhibits the formation of microtubules, thereby arresting the process in which replicated DNA is divided between daughter cells during cell division .
准备方法
秋水仙碱可以通过脱甲基化过程从秋水仙素合成。 制备过程包括从秋水仙素分子中去除一个甲基,从而形成秋水仙碱 . 此过程可以使用各种化学试剂和条件,例如在受控温度下使用强酸或碱 . 秋水仙碱的工业生产方法与秋水仙素的生产方法相似,包括从植物中提取,然后进行纯化和化学修饰 .
化学反应分析
秋水仙碱会经历几种类型的化学反应,包括:
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及用于取代反应的各种酸和碱 . 这些反应形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
秋水仙碱与其他秋水仙素衍生物相似,例如秋水仙碱和三甲基秋水仙酸甲酯 . 这些化合物具有破坏微管聚合的能力,但它们的化学结构和药理特性有所不同 . 秋水仙碱在其独特的脱甲基化模式方面是独一无二的,这可能赋予其不同的生物活性,并具有治疗潜力 .
类似化合物
秋水仙碱: 一种与秋水仙素具有相似微管破坏特性的秋水仙素衍生物.
三甲基秋水仙酸甲酯: 另一种具有潜在抗癌特性的衍生物.
2-脱甲基和 3-脱甲基硫代秋水仙碱: 作为抗白血病药物而被评估的毒性较低的衍生物.
属性
IUPAC Name |
N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGILOMAMBLWNG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878565 | |
| Record name | COLCHICEINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-27-0 | |
| Record name | Colchiceine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colchiceine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLCHICEINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | COLCHICEINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | COLCHICEINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Colchiceine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COLCHICEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ30158L57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of colchiceine?
A1: Colchiceine has the molecular formula C21H23NO6 and a molecular weight of 385.41 g/mol. [, ]
Q2: What spectroscopic techniques are commonly used to characterize colchiceine?
A2: Researchers frequently employ a combination of spectroscopic methods to study colchiceine, including:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide valuable insights into the structure and tautomeric behavior of colchiceine. [, ]
- Fourier-Transform Infrared (FT-IR): This technique helps identify functional groups and study the interaction of colchiceine with metal ions. []
- Ultraviolet-Visible (UV-Vis): UV-Vis spectroscopy is useful for studying the electronic transitions and complexation behavior of colchiceine. [, ]
- Fast Atom Bombardment Mass Spectrometry (FAB MS): This technique aids in determining the molecular weight and fragmentation pattern of colchiceine and its complexes. []
Q3: How does colchiceine differ from colchicine in terms of its interaction with tubulin?
A3: While both compounds affect microtubule function, colchiceine binds to tubulin with significantly lower affinity compared to colchicine. [, ] This difference contributes to the distinct biological activities observed for each compound. [, ]
Q4: Does colchiceine exhibit antifungal activity?
A4: Yes, colchiceine demonstrates antifungal activity, often surpassing the potency of colchicine. [] Complexation with metal cations can further enhance this antifungal potency. [] Notably, colchiceine complexes demonstrated significant efficacy against A. pullulans. []
Q5: Can colchiceine interact with biological membranes?
A5: Unlike colchicine, colchiceine can bind to various biological membranes, including erythrocyte ghosts, plasma membranes, and synaptosomes. [] This interaction appears to be specific and calcium-dependent, involving gangliosides present within these membranes. []
Q6: Does colchiceine exhibit any catalytic properties?
A6: While not a traditional catalyst, colchiceine displays intriguing interactions with enzymes. It can protect enzymes with essential sulfhydryl groups from inactivation, potentially by preventing their oxidation. [] This protective effect could be relevant to its biological activity.
Q7: Does the tautomeric equilibrium of colchiceine play a role in its biological activity?
A8: The existence of both colchiceine and isocolchiceine tautomers is well-documented. [, , ] While both forms can exist in solution, the isocolchicine form is generally less biologically active. [] Synthetic strategies often aim to favor the formation of the desired tautomer to enhance biological activity. []
Q8: What is known about the toxicity of colchiceine compared to colchicine?
A9: While both compounds exhibit toxicity, colchiceine generally displays a more favorable safety profile compared to colchicine. [] This difference could be attributed to variations in their metabolism and distribution within the body. [, ]
Q9: Are there any long-term toxicity concerns associated with colchiceine?
A9: Long-term toxicity studies on colchiceine are limited. More research is needed to fully assess its potential for chronic toxicity and compare it directly to colchicine.
Q10: What are the potential therapeutic applications of colchiceine?
A10: Colchiceine holds promise for several therapeutic applications, including:
- Antifungal agent: Its potent antifungal activity, especially against specific fungi like A. pullulans, warrants further investigation for developing novel antifungal therapies. []
- Liver disease: Studies suggest that colchiceine may be beneficial in treating chronic liver diseases and fibrosis, potentially by modulating collagen metabolism and reducing oxidative stress. [, ]
- Anti-inflammatory agent: While less potent than colchicine, colchiceine exhibits anti-inflammatory effects, particularly in models of gouty arthritis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


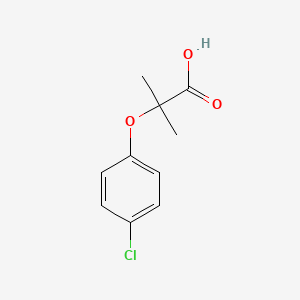

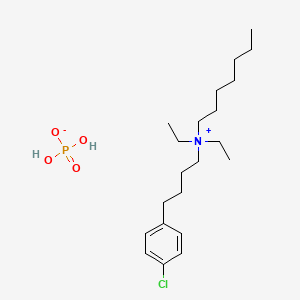
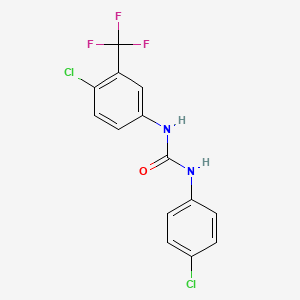
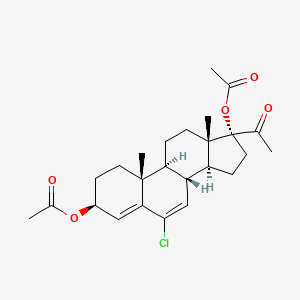
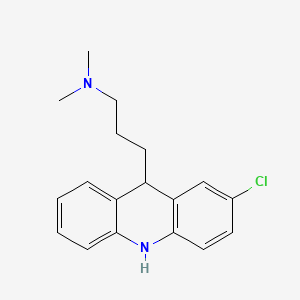
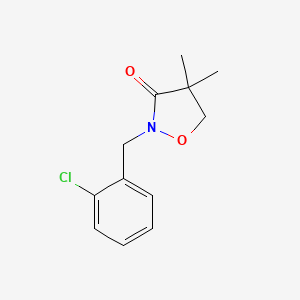
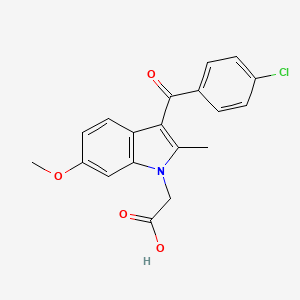


![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)
